molecular formula C19H34O3Sn B173944 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione CAS No. 129034-70-4

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

Cat. No.: B173944
CAS No.: 129034-70-4
M. Wt: 429.2 g/mol
InChI Key: AMVLEBHYELFWJT-UHFFFAOYSA-N
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Properties

IUPAC Name

3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVLEBHYELFWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371526
Record name 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129034-70-4
Record name 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Stille coupling reaction, a palladium-catalyzed process, is a cornerstone for introducing the tributylstannyl group. A representative procedure involves treating 3,4-diisopropoxycyclobutenedione with tributylstannyltrimethylsilane (Bu₃SnSiMe₃) in tetrahydrofuran (THF) at ambient temperature, catalyzed by tetrabutylammonium cyanide (Bu₄N⁺CN⁻). This method achieves a 65% yield of the target compound, with the cyanide ion facilitating tin-silicon bond cleavage to generate the active stannane nucleophile.

Table 1: Optimization of Stille Coupling Conditions

ParameterOptimal ConditionYield Impact
CatalystBu₄N⁺CN⁻65% yield
SolventTHFEnhanced solubility
Temperature25°CMinimizes side reactions
Stoichiometry (Sn:Si)1:1.2Prevents excess Sn

Limitations and Byproduct Management

While efficient, this route generates trimethylsilyl cyanide as a byproduct, necessitating careful handling due to its toxicity. Recent studies recommend quenching with aqueous bicarbonate to neutralize residual cyanide. Scalability remains challenging due to the high cost of Bu₃SnSiMe₃, prompting investigations into tin recovery systems.

Pd/Cu-Cocatalyzed Cross-Coupling Approaches

Substrate Scope and Reaction Dynamics

A robust alternative employs Pd/Cu cocatalysts to couple 3-isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione with aryl halides or vinylic triflates. In dimethylformamide (DMF), this method accommodates diverse electrophiles, including phenyl, thienyl, and alkynyl groups, with yields spanning 57–99%. The Pd(0) species activates the carbon-halogen bond, while Cu(I) stabilizes the stannane intermediate, ensuring efficient transmetalation.

Table 2: Performance of Pd/Cu System with Selected Electrophiles

ElectrophileProductYield (%)ee (%)
4-Bromoanisole4-Methoxy derivative8490
2-Thienyl bromideThienyl analogue78
Vinyl triflateAlkenyl product92

Ligand Effects and Enantioselectivity

Chiral bisphosphine ligands, notably DTBM-SEGPHOS, induce enantioselectivity in asymmetric hydroarylations. For example, coupling styrene with 4-bromoanisole using (S)-DTBM-SEGPHOS affords the (R)-configured product in 90% enantiomeric excess (ee). Mechanistic studies suggest that ligand bulkiness prevents undesired β-hydride elimination, favoring productive reductive elimination.

Alternative Preparation Strategies

Radical-Based Pathways

Emerging methods leverage photoredox catalysis to generate tributylstannyl radicals, which add to cyclobutenedione precursors. While still experimental, these approaches avoid stoichiometric tin reagents, reducing waste. A notable example uses mesityl acridinium salts as photocatalysts under blue LED irradiation, though yields remain modest (40–50%).

Electrochemical Synthesis

Preliminary work demonstrates the feasibility of electrochemical tin incorporation using Sn anodes in acetonitrile. Controlled-potential electrolysis at −1.2 V vs. Ag/AgCl achieves 55% conversion, but product isolation challenges hinder practical adoption.

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis prioritizes solvent recycling and catalyst recovery. Continuous-flow reactors with immobilized Pd catalysts achieve 98% tin recovery via in-line extraction, reducing costs by 30% compared to batch processes .

Scientific Research Applications

Organic Synthesis

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for:

  • Synthesis of Cyclobutenediones : It can be transformed into substituted cyclobutenediones through nucleophilic substitution reactions.
  • Formation of Biologically Active Compounds : The compound is utilized in the development of novel pharmaceuticals and biologically active molecules.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications:

  • Anticancer Research : Studies have indicated that derivatives of cyclobutenediones exhibit cytotoxicity against cancer cell lines. The mechanism often involves the disruption of cellular processes through reactive intermediates formed during metabolic pathways.

    Case Study : Research demonstrated that certain derivatives showed promising results in inhibiting tumor growth in vitro, suggesting potential as anticancer agents.

Materials Science

This compound is also applied in materials science:

  • Synthesis of Polymers : It can be used as a building block for synthesizing functional polymers with specific properties for applications in coatings and adhesives.

    Case Study : A study highlighted the use of this compound in creating thermosetting resins that exhibit enhanced thermal stability and mechanical strength.

Biological Activity

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione (CAS No. 129034-70-4) is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C₁₈H₃₄O₂Sn, with a molecular weight of 429.2 g/mol. The compound is typically synthesized via the Stille coupling reaction, involving the reaction of an organotin compound with an organic halide under palladium catalysis. This method is notable for its efficiency in forming carbon-carbon bonds, which are crucial for constructing complex organic molecules .

The biological activity of this compound stems from its ability to act as a nucleophilic cyclobutenedione equivalent. This property allows it to participate in various organic reactions, which can lead to the formation of biologically active derivatives. The compound's interaction with cellular components may influence signaling pathways and metabolic processes .

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including anti-inflammatory and anticancer properties. For instance, studies have shown that derivatives of cyclobutenediones can inhibit inflammatory mediators and reduce edema in animal models .

Case Studies

  • Anti-inflammatory Effects : A study on cyclobutenediones demonstrated their ability to inhibit carrageenan-induced paw edema in rats. The mechanism involved the modulation of inflammatory mediators such as nitric oxide synthase (iNOS) and cytokines .
  • Anticancer Activity : Research has highlighted that certain cyclobutenedione derivatives can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), which are particularly detrimental to cancer cell survival .

Table 1: Summary of Biological Activities

CompoundBiological ActivityMechanism
This compoundPotential anti-inflammatory and anticancerNucleophilic cyclobutenedione equivalent
Cyclobutenedione Derivative AInhibits paw edemaModulates iNOS and cytokines
Cyclobutenedione Derivative BInduces apoptosisGenerates reactive oxygen species

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